FEN1 Inhibitory Potency: FEN1-IN-4 Versus FEN1-IN-1 and FEN1-IN-2
FEN1‑IN‑4 inhibits recombinant human FEN1 with an IC₅₀ of 30 nM for the truncated hFEN1‑336Δ construct . In comparative terms, FEN1‑IN‑1 (LNT1) exhibits a lower IC₅₀ of 11 nM against FEN1, indicating approximately 2.7‑fold higher potency . Conversely, FEN1‑IN‑4 is approximately 10‑fold less potent than FEN1‑IN‑2 (IC₅₀ = 3 nM) .
| Evidence Dimension | Inhibition of recombinant hFEN1 enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 30 nM (hFEN1-336Δ construct) |
| Comparator Or Baseline | FEN1-IN-1: IC₅₀ = 11 nM; FEN1-IN-2: IC₅₀ = 3 nM |
| Quantified Difference | FEN1-IN-4 is 2.7-fold less potent than FEN1-IN-1 and 10-fold less potent than FEN1-IN-2 |
| Conditions | In vitro enzymatic assays using recombinant hFEN1 constructs |
Why This Matters
The 30 nM IC₅₀ of FEN1-IN-4 occupies a distinct potency window that may be preferable for experiments requiring partial rather than complete FEN1 ablation, avoiding the potentially confounding effects of extremely potent inhibition seen with sub‑10 nM compounds.
